

A Comprehensive Technical Guide to the Solubility and Stability of Pyridoxine Hydrochloride

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Compound of Interest

Compound Name: *Pyridoxine Hydrochloride*

Cat. No.: *B080251*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of **Pyridoxine Hydrochloride** (Vitamin B6), focusing on its solubility and stability. The information presented is critical for the development of robust and effective pharmaceutical formulations.

Solubility Profile

Pyridoxine hydrochloride is a white or almost white crystalline powder.[1] Its solubility is a critical parameter for formulation design, particularly for liquid dosage forms. The compound is classified as freely soluble in water and slightly soluble in ethanol.[1][2]

The solubility of **pyridoxine hydrochloride** has been determined in a variety of solvents and conditions. The data is summarized in the table below for easy comparison.

Table 1: Quantitative Solubility of **Pyridoxine Hydrochloride** in Various Solvents

Solvent	Temperature	Solubility	Reference
Water	20 °C	~220 g/L	[3]
Water	20 °C	1 g in 4.5 mL (~222 g/L)	[4]
Water	25 °C	183.83 g/L	[4]
Water	Not Specified	200 mg/mL	[5]
Ethanol	25 °C	4.84 g/L	[4]
Ethanol	Not Specified	1 g in 90 mL (~11.1 g/L)	[4]
Ethanol	Not Specified	8.5 mg/mL	[5]
Methanol	25 °C	25.2 g/L	[4]
Isopropanol	25 °C	1.92 g/L	[4]
Propylene Glycol	Not Specified	Soluble	[4]
Acetone	Not Specified	Sparingly Soluble	[4]
Chloroform	Not Specified	Insoluble	[4][6][7]

| Ether | Not Specified | Insoluble | [4][6][7] |

The solubility of **pyridoxine hydrochloride** in water and water-ethanol mixtures is significantly influenced by temperature; solubility increases as the temperature rises.[8][9] In binary solvent mixtures at a constant temperature, the dissolving capacity is generally ranked as (methanol + water) > (ethanol + water) > (acetone + water), which is partly dependent on the polarity of the solvents.[10]

Stability Profile

The stability of **pyridoxine hydrochloride** is influenced by several environmental factors, including pH, light, and temperature. It is generally stable in air but is sensitive to light and alkaline conditions.[1][7][11]

A comprehensive summary of stability under various stress conditions is provided below.

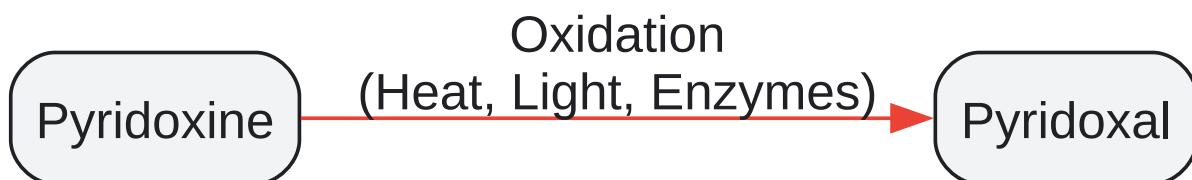
Table 2: Stability of **Pyridoxine Hydrochloride** under Various Conditions

Condition	Observations / Results	Reference
pH	More stable in acidic solutions (pH 2.4-3.0 for a 5% solution).[1][2][12]	
	Optimal pH for stability in a combination solution is 4.0-4.8. [12]	
	Degradation increases at higher pH values.[13][14]	
	Acidic aqueous solutions are stable even when heated to 120°C for 30 minutes.[6][7]	
Light	Slowly affected by sunlight and laboratory light.[6][7][13][14]	
	Photodegradation is more pronounced at higher pH and with longer exposure times. [13][14]	
	Protection using low actinic (amber) glassware or subdued yellow/golden light is effective. [13][14]	
Temperature	Stable under ambient conditions.[3]	
	Thermal decomposition begins at its melting point, approximately 205-217°C.[1][2] [3]	
	Thermogravimetric analysis (TGA) indicates a calculated shelf life (time for 5%	

Condition	Observations / Results	Reference
	decomposition) at 25°C of 1.5 years in air.[15]	

|| The primary thermal degradation product is pyridoxal.[16] ||

The degradation of **pyridoxine hydrochloride** primarily occurs through oxidation, which can be accelerated by heat and light. The main degradation product identified is pyridoxal.[16] In bacterial systems, degradation is initiated by enzymatic oxidation.[17][18]



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Primary oxidative degradation pathway of pyridoxine.

Experimental Protocols

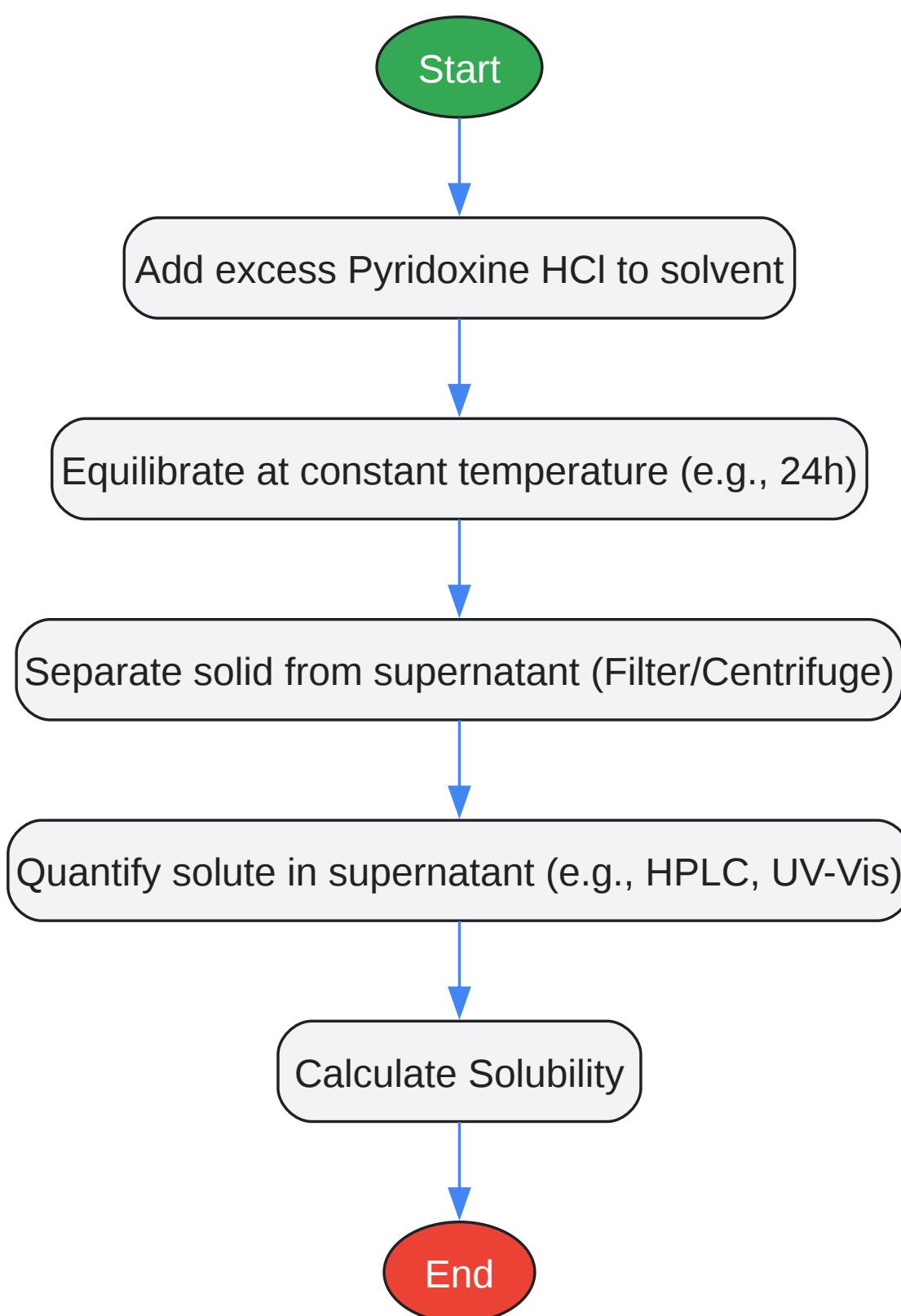
Detailed methodologies are essential for accurately assessing the solubility and stability of **pyridoxine hydrochloride**.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

- Preparation: Add an excess amount of **pyridoxine hydrochloride** powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol). The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

- Sample Collection: After equilibration, cease agitation and allow the solid to settle. Carefully withdraw an aliquot of the supernatant.
- Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.45 μm PTFE) to remove any undissolved microparticles.
- Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of dissolved **pyridoxine hydrochloride** using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.



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Workflow for Shake-Flask Solubility Measurement.

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying **pyridoxine hydrochloride** from its potential degradation products.

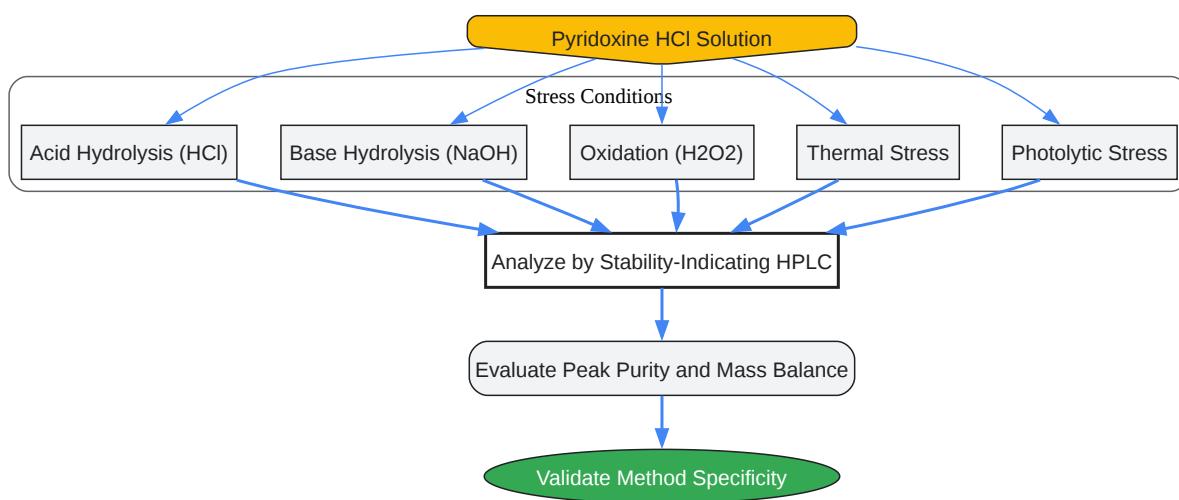
Typical Chromatographic Conditions:

- Instrument: HPLC system with a UV or Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).[\[19\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like sodium 1-hexanesulfonate) and an organic modifier (e.g., methanol or acetonitrile).[\[20\]](#)[\[21\]](#) A common mobile phase consists of a buffer:acetonitrile ratio of 30:70. [\[20\]](#)
- Flow Rate: 1.0 mL/min.[\[21\]](#)[\[22\]](#)
- Column Temperature: Ambient or controlled at 25-30°C.[\[22\]](#)
- Detection Wavelength: 280-290 nm.[\[21\]](#)[\[23\]](#)
- Injection Volume: 10-20 μ L.[\[11\]](#)[\[21\]](#)

Forced Degradation Study Protocol: To validate the stability-indicating nature of the HPLC method, forced degradation studies are performed as per ICH Q1B guidelines.[\[24\]](#)

- Preparation: Prepare solutions of **pyridoxine hydrochloride** in a suitable diluent.
- Stress Conditions: Expose the solutions to the following conditions in parallel with a control sample protected from stress:
 - Acid Hydrolysis: Add 1N HCl and incubate (e.g., at 90°C for 18 hours).[\[25\]](#)
 - Base Hydrolysis: Add 1N NaOH and incubate.[\[25\]](#)
 - Oxidative Degradation: Add 10% hydrogen peroxide (H_2O_2) and incubate.[\[25\]](#)
 - Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) for a specified duration.[\[22\]](#)

- Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.[24]
- Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the developed HPLC method.
- Evaluation: Assess the chromatograms for the resolution between the intact **pyridoxine hydrochloride** peak and any degradation product peaks. Peak purity analysis using a DAD is essential to confirm specificity.



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Workflow for a Forced Degradation Study.

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